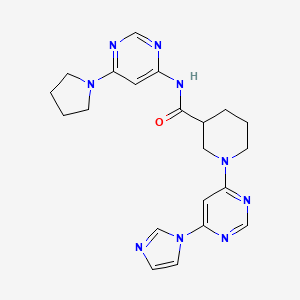

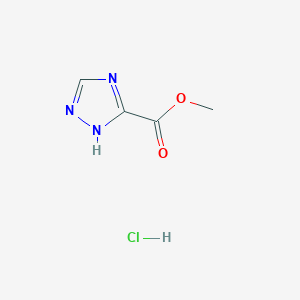

![molecular formula C13H8N4O3S B2400887 (Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1356817-69-0](/img/structure/B2400887.png)

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide is a compound that belongs to the class of enamides, which are known for their diverse biological activities. This compound features a thiazole ring, a cyano group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the transcription factor nf-κb . NF-κB plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .

Mode of Action

The compound interacts with its targets, leading to significant attenuation of lipopolysaccharide-induced NF-κB activation . This suggests that the compound may inhibit the activation of NF-κB, thereby modulating the immune response.

Biochemical Pathways

Based on the inhibition of nf-κb, it can be inferred that the compound may affect pathways related to inflammation and immune response .

Pharmacokinetics

The structural backbones of similar compounds often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

Similar compounds have shown prominent activity against cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Action Environment

The modification of the anilide core by rather lipophilic and bulky moieties seems to be preferable for the anti-inflammatory potential of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with cyano

Properties

IUPAC Name |

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3S/c14-6-9(12(15)18)4-10-7-21-13(16-10)8-2-1-3-11(5-8)17(19)20/h1-5,7H,(H2,15,18)/b9-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLGPNBGRXGVSH-WTKPLQERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=C(C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)/C=C(/C#N)\C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

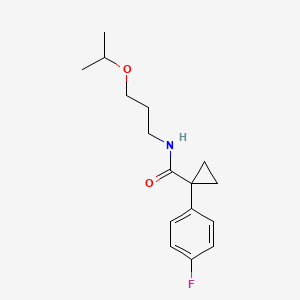

![1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2400808.png)

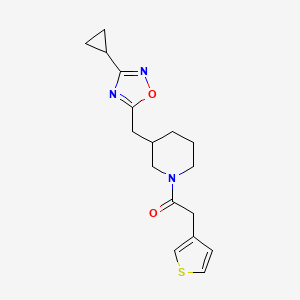

![3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2400811.png)

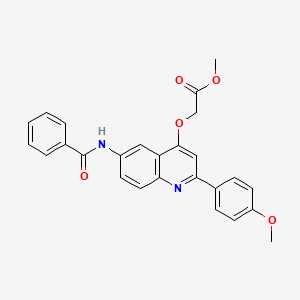

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide](/img/structure/B2400813.png)

![1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2400816.png)

![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2400825.png)